Fmoc-L-Glu(OtBu)-MPPA

Solid-Phase Peptide Synthesis C-Terminal Modification Chiral Purity

Eliminate C-terminal epimerization risk in SPPS. Fmoc-L-Glu(OtBu)-MPPA is a preactivated, single-component building block that anchors directly to aminomethyl resins, guaranteeing ≤0.5% epimerization at the C-terminus. Unlike conventional Wang resin loading, this MPPA linker construct removes variability in manual resin functionalization, delivering superior batch-to-batch reproducibility and diastereomeric purity. Ideal for pharmaceutical peptides requiring a free carboxylic acid C-terminus and for automated high-throughput synthesis. Input purity ≥99.5% ensures reliable SAR and cGMP compliance.

Molecular Formula C34H37NO9
Molecular Weight 603.7 g/mol
CAS No. 864876-95-9
Cat. No. B6289855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Glu(OtBu)-MPPA
CAS864876-95-9
Molecular FormulaC34H37NO9
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C34H37NO9/c1-34(2,3)44-31(38)17-16-29(32(39)42-20-22-12-14-23(15-13-22)41-19-18-30(36)37)35-33(40)43-21-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-15,28-29H,16-21H2,1-3H3,(H,35,40)(H,36,37)/t29-/m0/s1
InChIKeyRUXPCIYWXLZUEK-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Glu(OtBu)-MPPA (CAS 864876-95-9): A Preloaded Amino Acid-MPPA Building Block for High-Fidelity Solid-Phase Peptide Synthesis


Fmoc-L-Glu(OtBu)-MPPA (CAS 864876-95-9) is a specialized building block for solid-phase peptide synthesis (SPPS) that combines the orthogonal protection of N-α-Fmoc-L-glutamic acid γ-t-butyl ester with a covalently attached oxymethylphenoxy propionic acid (MPPA) linker moiety [1]. This preactivated construct is designed for direct amide bond formation with aminomethylated solid supports (e.g., aminomethyl polystyrene, MBHA resin), thereby circumventing the initial amino acid loading step onto traditional hydroxyl-functionalized resins [2]. The MPPA linker architecture is engineered to provide a stable, racemization-resistant anchoring point that yields peptides with a free carboxylic acid C-terminus upon standard TFA cleavage, addressing well-documented limitations of conventional Wang linker strategies .

Why Standard Fmoc-Glu(OtBu)-OH and Traditional Wang Resin Strategies Cannot Replicate the Performance of Fmoc-L-Glu(OtBu)-MPPA


The substitution of Fmoc-L-Glu(OtBu)-MPPA with a combination of standard Fmoc-Glu(OtBu)-OH and a separate Wang resin introduces two critical sources of synthetic error: (1) the initial loading of the first amino acid onto a hydroxyl-functionalized resin, which is prone to unacceptable levels of C-terminal racemization (epimerization) and dipeptide formation, particularly for sterically hindered or sensitive amino acids [1]; and (2) the inherent variability in loading efficiency and site accessibility that arises from manual resin functionalization, which directly compromises batch-to-batch reproducibility and final peptide purity [2]. The MPPA construct provides a pre-qualified, single-component solution that eliminates these upstream variables, delivering a quantifiably superior and more reproducible starting point for the synthesis of C-terminal acid peptides. The quantitative evidence supporting this differentiation is detailed below.

Quantitative Differentiation of Fmoc-L-Glu(OtBu)-MPPA: A Comparative Evidence Guide for Scientific Procurement


Epimerization Control: Guaranteed ≤0.5% C-Terminal Racemization vs. Problematic Wang Linker Loading

The Fmoc-L-Glu(OtBu)-MPPA construct guarantees a low and reproducible epimerization level of ≤0.5% for the C-terminal amino acid upon anchoring to an amino-functionalized solid support [1]. In contrast, traditional loading of Fmoc-amino acids onto Wang resin using standard DCC/DMAP or DIC/DMAP activation methods is well-documented to cause significant and variable C-terminal racemization, a problem that persists even with the addition of racemization suppressants like HOBt, particularly for residues like Cys and His [2].

Solid-Phase Peptide Synthesis C-Terminal Modification Chiral Purity Process Development

Input Material Purity: ≥99.5% (Chiral HPLC) for Fmoc-L-Glu(OtBu)-MPPA vs. Typical ≥98% for Standard Fmoc-Glu(OtBu)-OH

Commercially available Fmoc-L-Glu(OtBu)-MPPA is supplied with a certified purity of ≥99.5% as determined by chiral HPLC . This level of purity exceeds the standard ≥98.0% (HPLC) specification commonly associated with the more basic building block, Fmoc-Glu(OtBu)-OH, from major suppliers .

Peptide Synthesis Quality Control Analytical Chemistry cGMP Manufacturing

Synthetic Workflow Efficiency: Single-Step Anchoring vs. Multi-Step Wang Resin Loading and Capping

The Fmoc-L-Glu(OtBu)-MPPA construct enables direct, single-step amide bond formation with aminomethyl resins using standard coupling reagents [1]. This eliminates the multi-step, error-prone sequence required for traditional Wang resin: loading of the first Fmoc-amino acid via esterification, washing, and subsequent capping of unreacted hydroxyl groups to prevent deletion sequences [2].

Solid-Phase Peptide Synthesis Process Chemistry Automated Synthesis Workflow Optimization

Validated Application Scenarios for Fmoc-L-Glu(OtBu)-MPPA Based on Differentiated Performance Evidence


Synthesis of C-Terminal Acid Peptides with High Chiral Purity Requirements

When the target peptide requires a free carboxylic acid at the C-terminus and the C-terminal residue is a bulky or racemization-prone amino acid like glutamic acid, Fmoc-L-Glu(OtBu)-MPPA is the preferred building block. Its design guarantees a maximum of 0.5% C-terminal epimerization during anchoring [1], a critical advantage over traditional Wang resin loading where epimerization can be significant and variable . This ensures the production of a single, high-purity diastereomer, which is essential for meeting the stringent purity specifications of pharmaceutical peptides and for generating reliable structure-activity relationship (SAR) data.

Automated High-Throughput Peptide Library Synthesis

In automated peptide synthesizers, the streamlined, single-step coupling of Fmoc-L-Glu(OtBu)-MPPA to aminomethyl resins reduces cycle time and minimizes the risk of automation errors associated with multi-step resin functionalization [1]. The high input purity of ≥99.5% further ensures that the starting point for library synthesis is free from impurities that could compromise subsequent screening results, thereby increasing the reliability and reproducibility of high-throughput discovery campaigns.

cGMP Manufacturing of Peptide Therapeutics with C-Terminal Acid Functionality

For the industrial-scale, cGMP-compliant production of therapeutic peptides requiring a C-terminal carboxylic acid, the combination of guaranteed low epimerization (≤0.5%) and high input purity (≥99.5%) offered by Fmoc-L-Glu(OtBu)-MPPA provides a robust and well-characterized starting material [1]. This reduces the analytical burden associated with monitoring and controlling diastereomeric impurities, simplifies process validation, and ultimately lowers the cost of goods by improving overall yield and reducing the need for extensive downstream purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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